molecular formula C17H21N3O2S B11012161 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11012161
M. Wt: 331.4 g/mol
InChI Key: ZECIBKMYOCKIJZ-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d][1,3]thiazole core, followed by the introduction of the pyrrol-1-yl tetrahydro-2H-pyran group. Common reagents used in these reactions include thionyl chloride, pyrrole, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The goal is to achieve a high-efficiency synthesis that minimizes waste and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide shares structural similarities with other thiazole and pyrrole derivatives, such as:
    • Thiazole-based antibiotics.
    • Pyrrole-containing antifungal agents.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C17H21N3O2S/c21-15(19-16-18-13-4-3-5-14(13)23-16)12-17(6-10-22-11-7-17)20-8-1-2-9-20/h1-2,8-9H,3-7,10-12H2,(H,18,19,21)

InChI Key

ZECIBKMYOCKIJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

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